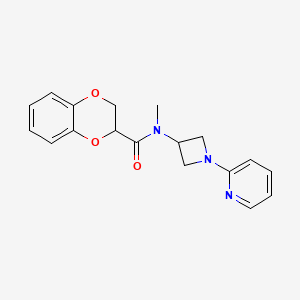

![molecular formula C13H11N3O2 B2595143 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine CAS No. 344277-36-7](/img/structure/B2595143.png)

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine

Overview

Description

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The structure of pyrazole derivatives can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .Scientific Research Applications

Heterocyclic Compound Synthesis

- A study by Zohdi et al. (1997) explored the synthesis of various heterocycles, including Pyrazolo[3,4-d]pyridazines, indicating their potential in organic synthesis and pharmaceutical applications (Zohdi, Osman, & Abdelhamid, 1997).

Pharmacological Research

- Research by Enguehard-Gueiffier et al. (2006) focused on imidazoazines, which share a similar structure, and their selectivity for D4 dopamine receptors. This indicates potential applications in neurological and psychiatric disorders (Enguehard-Gueiffier et al., 2006).

Cytotoxicity Studies

- Hassan et al. (2014) synthesized pyrazolo[1,5-a]pyrimidine derivatives (related to Pyrazolo[3,4-d]pyridazines) and screened them for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing potential in cancer research (Hassan, Hafez, & Osman, 2014).

Biological Activity and Antimicrobial Research

- Zaki, Sayed, and Elroby (2016) discussed the synthesis of Pyrazolo[3,4-d]pyridazines and their antimicrobial activity. This suggests potential in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

Medicinal Chemistry

- Kaminski et al. (1987) investigated compounds related to Pyrazolo[3,4-d]pyridazine for their gastric antisecretory and cytoprotective properties, indicating potential applications in gastrointestinal disorders (Kaminski et al., 1987).

Synthesis and Reaction Behavior

- El-Sakka et al. (2014) studied the reaction behavior of a compound structurally similar to Pyrazolo[3,4-d]pyridazine with different nucleophiles, shedding light on its chemical properties and potential synthetic applications (El-Sakka, Soliman, & Abdullah, 2014).

Heterocyclic Chemistry

- Mahata et al. (2003) demonstrated the use of a related compound as a synthon for the synthesis of various heterocycles, which are important in drug development and organic chemistry (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).

Central Nervous System Activity

- Barlin et al. (1992) synthesized and examined the central nervous system activity of imidazo[1,2-b]pyridazines, indicating potential in developing CNS-active drugs (Barlin, Davies, Ireland, & Zhang, 1992).

DFT Calculations and Structural Analysis

- Sallam et al. (2021) performed synthesis, structure analysis, and DFT calculations of a triazolo[4,3-b]pyridazine derivative, indicating its importance in computational chemistry and material science (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Mechanism of Action

Target of Action

The primary target of the compound 4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine is acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important enzymes in acetylcholine hydrolysis . Acetylcholine deficiency is significant in the development of disease symptoms such as Alzheimer’s disease .

Mode of Action

This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition increases acetylcholine levels, which is beneficial in conditions where acetylcholine deficiency is a problem, such as Alzheimer’s disease .

Biochemical Pathways

The action of this compound affects the cholinergic transmission pathway. By inhibiting AChE and BChE, it prevents the hydrolysis of acetylcholine, thereby increasing the levels of this neurotransmitter . This can have downstream effects on cognitive functions, which are impaired in conditions like Alzheimer’s disease .

Result of Action

The molecular and cellular effects of this compound’s action would be an increase in acetylcholine levels due to the inhibition of AChE and BChE . This could potentially improve cognitive functions in conditions where acetylcholine levels are deficient .

Safety and Hazards

Future Directions

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the development of new pyrazole derivatives could be a promising direction for future research .

Biochemical Analysis

Biochemical Properties

4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic transmission. By inhibiting AChE and BChE, this compound increases acetylcholine levels, which can enhance cholinergic transmission and improve cognitive functions . The compound interacts with the active sites of these enzymes, forming stable complexes that prevent the hydrolysis of acetylcholine.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic signaling by increasing acetylcholine levels, which can lead to improved cognitive functions and memory . Additionally, this compound has been shown to influence cell signaling pathways, including those involved in neuroprotection and anti-inflammatory responses. The compound can modulate gene expression, leading to the upregulation of neuroprotective genes and the downregulation of pro-inflammatory genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with acetylcholinesterase and butyrylcholinesterase. The compound binds to the active sites of these enzymes, forming stable enzyme-inhibitor complexes that prevent the hydrolysis of acetylcholine . This inhibition is competitive, meaning that this compound competes with acetylcholine for binding to the active site. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways involved in neuroprotection and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against acetylcholinesterase and butyrylcholinesterase over extended periods . Degradation products may form over time, which could potentially reduce its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enhancement of cholinergic signaling and neuroprotection .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive functions and provide neuroprotection without significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion via the kidneys . The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound can be transported by organic cation transporters and bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can affect its pharmacodynamics and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and butyrylcholinesterase . Additionally, this compound can be found in the nucleus, where it may influence gene expression by modulating transcription factors and chromatin structure . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, enhancing its efficacy and specificity .

Properties

IUPAC Name |

4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-8-12-11(7-18-16-12)13(15-14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKOMGFGVJPNCGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CON=C12)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325662 | |

| Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666198 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

344277-36-7 | |

| Record name | 4-(4-methoxyphenyl)-7-methyl-[1,2]oxazolo[3,4-d]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2595061.png)

![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2595070.png)

![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)

![N-[cyano(thiophen-3-yl)methyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2595073.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)

![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)